molecular formula C10H8O3 B8740548 4-Methyl-5-phenyl-1,3-dioxol-2-one CAS No. 40352-53-2

4-Methyl-5-phenyl-1,3-dioxol-2-one

Cat. No.: B8740548
CAS No.: 40352-53-2
M. Wt: 176.17 g/mol
InChI Key: JODXHEZZVYDUPS-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-1,3-dioxol-2-one (CAS: 19424-30-7) is a heterocyclic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.19 g/mol . Its structure consists of a 1,3-dioxol-2-one (cyclic carbonate) ring substituted with a methyl group at position 4 and a phenyl group at position 5. This compound is notable for its role in pharmaceutical synthesis, particularly as a key intermediate in the production of angiotensin II receptor blockers (ARBs) such as Olmesartan Medoxomil and Azilsartan Medoxomil . The dioxol-2-one ring enhances drug bioavailability by acting as a prodrug moiety, which undergoes hydrolysis in vivo to release the active metabolite.

Properties

CAS No.

40352-53-2

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

4-methyl-5-phenyl-1,3-dioxol-2-one

InChI

InChI=1S/C10H8O3/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

JODXHEZZVYDUPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the 1,3-Dioxol-2-one Family

The following table summarizes critical differences between 4-methyl-5-phenyl-1,3-dioxol-2-one and related dioxol-2-one derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Reactivity References
This compound C₁₀H₁₀O₃ 178.19 Methyl (C4), Phenyl (C5) Prodrug synthesis (e.g., Medoxomil esters for hypertension drugs)
4-Chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl) C₆H₇ClO₃ 178.58 Chloromethyl (C4), Methyl (C5) Intermediate in ampicillin prodrug synthesis; high reactivity for nucleophilic substitution
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one C₆H₇BrO₃ 223.03 Bromomethyl (C4), Methyl (C5) Similar to DMDO-Cl but with enhanced leaving-group ability for alkylation reactions
4,5-Dimethyl-1,3-dioxol-2-one C₅H₈O₃ 116.12 Methyl (C4 and C5) Solvent or intermediate in organic synthesis; limited steric hindrance
4-Hydroxymethyl-5-methyl-1,3-dioxol-2-one C₆H₈O₄ 144.13 Hydroxymethyl (C4), Methyl (C5) Precursor for functionalized derivatives via oxidation or esterification
Key Observations:
  • Substituent Effects : The phenyl group in this compound provides steric bulk and aromatic stabilization, reducing its reactivity compared to halogenated derivatives like DMDO-Cl. Halogenated analogues are more electrophilic, favoring nucleophilic substitution reactions in prodrug synthesis .
  • Bioavailability : The phenyl group enhances lipophilicity, improving membrane permeability in prodrug applications .
  • Synthetic Utility : DMDO-Cl and bromomethyl derivatives are preferred for introducing alkylating groups into drug molecules, while the parent compound is tailored for ester prodrug strategies .

Comparison with Oxazolidine Derivatives

Oxazolidines (e.g., 4-methyl-5-phenyl-1,3-oxazolidin-2-one) share structural similarities but differ in ring composition (oxazolidine vs. dioxol-2-one).

Parameter This compound 4-Methyl-5-phenyl-1,3-oxazolidin-2-one
Ring Structure 1,3-Dioxol-2-one (cyclic carbonate) 1,3-Oxazolidin-2-one (contains N in ring)
Key Functional Groups Carbonyl (C=O) Amine (NH) and carbonyl (C=O)
Reactivity Hydrolysis-prone; electrophilic at C2 Nucleophilic attack at C2 or C6 positions
Applications Prodrug synthesis Chiral inductors, intermediates in asymmetric synthesis
Stereochemical Complexity Typically achiral Often chiral (e.g., (4S,5S) configuration)
Key Observations:
  • Reactivity : The dioxol-2-one’s carbonyl group increases electrophilicity, favoring hydrolysis under physiological conditions. In contrast, oxazolidines exhibit nucleophilic reactivity at specific positions, enabling stereoselective transformations .
  • Chirality : Oxazolidines like (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one are used in asymmetric synthesis due to their rigid chiral centers, whereas dioxol-2-ones lack inherent chirality unless functionalized .

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